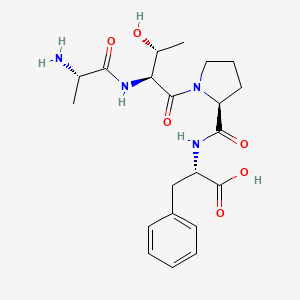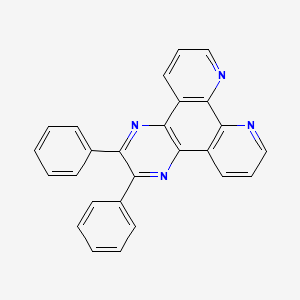
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is a polycyclic aromatic compound known for its rigid, planar structure and excellent π–π stacking ability. This compound is part of the hexaazatriphenylene (HAT) family, which is characterized by its electron-deficient nature and aromatic discotic system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dipyrazinoquinoxaline derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
化学反応の分析
Types of Reactions
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
科学的研究の応用
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene has a wide range of scientific research applications:
作用機序
The mechanism by which 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene exerts its effects is primarily through its ability to engage in π–π stacking interactions. This allows it to interact with various molecular targets, including DNA and proteins, potentially stabilizing certain structures or inhibiting specific pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
1,4,5,8,9,12-Hexaazatriphenylene (HAT): Similar in structure but with additional nitrogen atoms, making it more electron-deficient.
Tetraphenylene: Another polycyclic aromatic compound with a different ring structure and properties.
Uniqueness
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is unique due to its specific arrangement of nitrogen atoms and phenyl groups, which confer distinct electronic properties and reactivity. Its ability to form stable π–π interactions makes it particularly valuable in materials science and molecular design .
特性
CAS番号 |
251985-00-9 |
|---|---|
分子式 |
C26H16N4 |
分子量 |
384.4 g/mol |
IUPAC名 |
2,3-diphenylpyrazino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)21-22(18-11-5-2-6-12-18)30-26-20-14-8-16-28-24(20)23-19(25(26)29-21)13-7-15-27-23/h1-16H |
InChIキー |
ABDGYSWVSZKFTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)

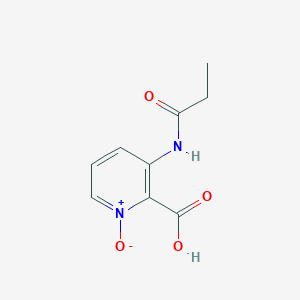
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
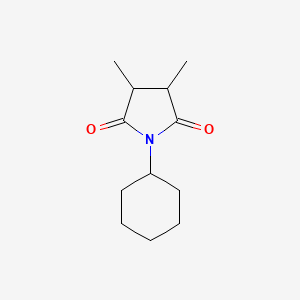
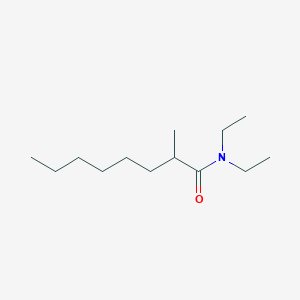

![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
